tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate: is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a tert-butyl group, an amino group, and a carbamate group. This compound is often utilized in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its stability and reactivity make it an ideal candidate for various biochemical assays .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents, particularly in the field of cancer research .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its properties contribute to the development of high-performance products .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(4-methylphenyl)carbamate
Comparison: While these compounds share similar structural features, tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is unique due to the presence of both an amino group and a 4-methylphenyl group. This combination provides distinct reactivity and stability, making it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(15)9-16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGTFDDCAQYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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